molecular formula C14H22N4O B2905693 3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea CAS No. 1798679-00-1

3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B2905693
CAS No.: 1798679-00-1
M. Wt: 262.357
InChI Key: VHFCKKKGMIOVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea is a compound that belongs to the class of ureas It features a tert-butyl group, a pyridin-2-yl group, and a pyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylamine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
  • 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiourea
  • 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)guanidine

Uniqueness

3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyridin-2-yl and pyrrolidin-3-yl groups provide opportunities for diverse interactions with molecular targets.

Properties

IUPAC Name

1-tert-butyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)17-13(19)16-11-7-9-18(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCKKKGMIOVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.